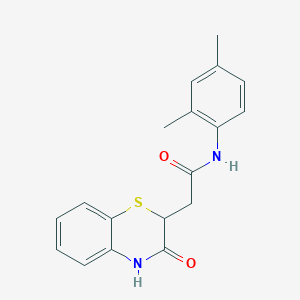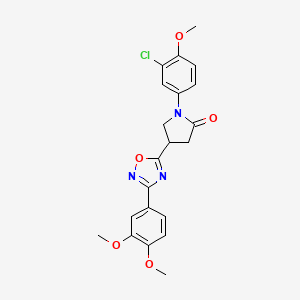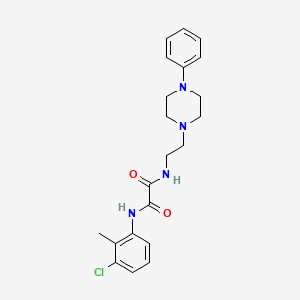
N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in chemical databases .Scientific Research Applications
Alzheimer's Disease Therapeutics : A study focused on the synthesis of a series of sulfonamides, including derivatives similar to N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzene-1-sulfonamide, for potential therapeutic applications in Alzheimer's disease. These compounds showed significant acetylcholinesterase inhibitory activity, suggesting their potential as Alzheimer's treatment agents (Abbasi et al., 2018).
Supramolecular Architecture : Research on closely related N-aryl-2,5-dimethoxybenzenesulfonamides, structurally similar to the compound , revealed different supramolecular architectures in their crystal structures. This study highlights the importance of weak intermolecular interactions in determining the structural properties of these compounds (Shakuntala et al., 2017).
Electrochemical Studies : Electrochemical behavior of sulfonamides, including those structurally similar to N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzene-1-sulfonamide, has been studied to understand their redox properties. These studies are crucial for applications in various electrochemical processes and sensors (Asirvatham & Hawley, 1974).
Anticancer and Antimicrobial Agents : Novel sulfonamides, including those structurally related to the compound , have been synthesized and evaluated for their anticancer and antimicrobial activities. This indicates the potential use of these compounds in the development of new therapeutic agents (Debbabi et al., 2017).
Spectral and Electronic Properties : Studies on sulfonamide derivatives, similar to N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzene-1-sulfonamide, have explored their spectral and electronic properties using various spectroscopic techniques and computational methods. These studies are significant for understanding the molecular characteristics and potential applications in various fields (Mahmood et al., 2016).
Pro-apoptotic Effects in Cancer Cells : Research has been conducted on sulfonamide derivatives for their pro-apoptotic effects in cancer cells. These studies suggest the potential of these compounds in cancer therapy (Cumaoğlu et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-21-16-9-6-12(2)10-17(16)22(19,20)18-15-8-7-13(3)14(4)11-15/h6-11,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTINCGVYHAKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)
![3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2509688.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)



![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)
![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)